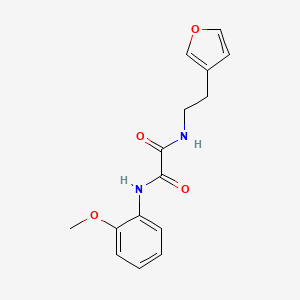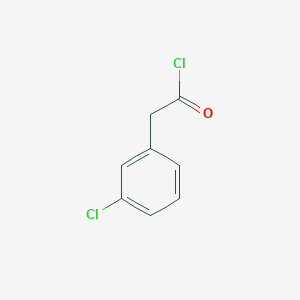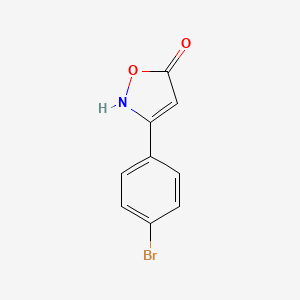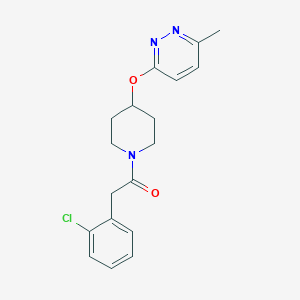
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the methoxyphenyl group, and the oxalamide group. Each of these groups has distinct reactivity due to the different electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents .Scientific Research Applications
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a compound that may be involved in various scientific research applications. Although direct studies on this specific compound are scarce, insights can be drawn from research on similar furan derivatives and oxalamide compounds. These molecules are often explored for their potential in materials science, pharmacology, and synthetic organic chemistry due to their unique structural and chemical properties.
Applications in Organic Synthesis and Materials Science
Furan derivatives, including those similar to this compound, play a crucial role in organic synthesis and the development of new materials. For example, the synthesis and reactions of 3‐OXO‐2H‐furan derivatives demonstrate the versatility of furan compounds in organic synthesis, offering pathways to various functionalized furans that could serve as key intermediates in the production of complex molecules (D. D. Rijke, H. Boelens, 2010). Similarly, oxidant and transition-metal-free photoinduced direct oxidative annulation of furan derivatives highlights innovative approaches to constructing polyheterocyclic structures without the need for metal catalysts or external oxidants, showcasing the potential for eco-friendly and efficient synthetic routes (Jin Zhang et al., 2017).
Bioactivity and Pharmacological Potential
The pharmacological interest in furan and oxalamide derivatives stems from their bioactive properties, which can be harnessed for therapeutic applications. For instance, the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks highlights the potential for developing new biodegradable materials with applications in drug delivery systems and biomedicine (Yi Jiang et al., 2014). Additionally, the design and synthesis of novel compounds targeting specific biological pathways, such as the antiangiogenic activity of benzofuran derivatives, illustrate the ongoing research into furan-based molecules for cancer therapy and other diseases (R. Romagnoli et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-12(13)17-15(19)14(18)16-8-6-11-7-9-21-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAZKTULBWIPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)

![(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2604103.png)

![tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate](/img/structure/B2604105.png)
![N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2604107.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2604113.png)

![4-butoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2604116.png)
![5-ethyl-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2604117.png)